3-Oxopiperidine-4-carbonitrile hydrochloride
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Overview
Description
3-Oxopiperidine-4-carbonitrile hydrochloride: is a chemical compound with the molecular formula C6H9ClN2O. It is a derivative of piperidine, a six-membered heterocyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxopiperidine-4-carbonitrile hydrochloride typically involves the reaction of piperidine derivatives with suitable reagents. One common method includes the reaction of 4-piperidone with cyanogen bromide under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is often obtained as a yellow to brown solid, which is then packaged and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 3-Oxopiperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, 3-Oxopiperidine-4-carbonitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: The compound has been studied for its potential biological activities. It is used in the development of drugs targeting specific enzymes and receptors. Its derivatives have shown promise in treating conditions such as cancer, inflammation, and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Oxopiperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
- 4-Oxopiperidine-3-carbonitrile hydrochloride
- Piperidine-4-carbonitrile hydrochloride
- 3-Cyanopiperidine hydrochloride
Comparison: 3-Oxopiperidine-4-carbonitrile hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the presence of the oxo group at the 3-position can influence its interaction with biological targets, making it more effective in certain therapeutic contexts .
Properties
IUPAC Name |
3-oxopiperidine-4-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-3-5-1-2-8-4-6(5)9;/h5,8H,1-2,4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJGGKQGGLCUSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=O)C1C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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